1-[(Phenylthio)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(phenylsulfanylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHYFZBYRSBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288869 | |
| Record name | 1-[(phenylthio)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-82-9 | |
| Record name | NSC57934 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(phenylthio)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization of 1 Phenylthio Methyl Piperidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 1-[(Phenylthio)methyl]piperidine, offering detailed insights into the connectivity and chemical environment of its constituent atoms.
Proton NMR (1H NMR) Applications.rsc.orgnih.gov
Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, multiplicities, and integration values of the signals provide a detailed map of the proton framework.
Key signals in the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), are consistently observed in specific regions. The protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.20–7.35 ppm. The two protons of the methylene (B1212753) bridge connecting the sulfur atom and the piperidine (B6355638) nitrogen (-CH₂-S-) characteristically resonate as a singlet at approximately δ 3.55 ppm. The protons on the piperidine ring produce multiplets in the aliphatic region. Specifically, the four protons on the carbons adjacent to the nitrogen (N-CH₂) are found at around δ 2.30–2.45 ppm, while the remaining six protons of the piperidine ring appear as a multiplet between δ 1.40–1.70 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20–7.35 | multiplet | 5H | Phenyl protons |
| 3.55 | singlet | 2H | -CH₂-S- |
| 2.30–2.45 | multiplet | 4H | Piperidine N-CH₂ |
| 1.40–1.70 | multiplet | 6H | Piperidine ring protons |
Carbon-13 NMR (13C NMR) Applications.nih.govnist.gov
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon environment.
The quaternary carbon of the phenyl group attached to the sulfur atom typically resonates at approximately 135.2 ppm. The other aromatic carbons of the phenyl ring appear in the range of 128.4–130.1 ppm. The methylene carbon of the -CH₂-S- group is found at around 53.8 ppm. The carbons of the piperidine ring adjacent to the nitrogen (N-CH₂) show a signal at approximately 45.6 ppm, while the other piperidine ring carbons are observed at about 25.3 ppm.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 135.2 | Quaternary carbon of phenyl group |
| 128.4–130.1 | Aromatic carbons |
| 53.8 | Methylene carbon (-CH₂-S-) |
| 45.6 | Piperidine N-CH₂ |
| 25.3 | Piperidine ring carbons |
Infrared (IR) Spectroscopy.nih.govchemcd.comnih.govoregonstate.eduhmdb.ca
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Analysis of Vibrational Bands.nih.govoregonstate.eduhmdb.ca
The IR spectrum of this compound displays several key absorption bands that confirm its structure. The C-H stretching vibrations of the piperidine ring's CH₂ groups are observed in the region of 2920 and 2850 cm⁻¹. The characteristic aromatic C=C stretching vibrations of the phenyl group appear at approximately 1580 and 1480 cm⁻¹. A band corresponding to the C-S stretching of the thioether linkage is typically found around 690 cm⁻¹. Additionally, the CH₂ bending vibration of the piperidine ring is observed at about 1450 cm⁻¹.
| Band (cm⁻¹) | Assignment |
|---|---|
| 2920, 2850 | C-H stretching (piperidine CH₂) |
| 1580, 1480 | Aromatic C=C stretching |
| 1450 | CH₂ bending (piperidine) |
| 690 | C-S stretching (thioether) |
Mass Spectrometry (MS).nih.gov
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z).
The molecular ion peak [M]⁺ for this compound is observed at an m/z of 207, which corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₁₂H₁₇NS. The fragmentation pattern provides further structural information. For instance, alpha-cleavage is a common fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org
X-ray Diffraction Studies.nih.govoregonstate.edu
Single Crystal X-ray Analysis for Structural Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular structures, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound. While a specific single-crystal X-ray structure for this compound is not publicly available in the searched literature, analysis of closely related piperidine derivatives provides significant insights into its likely solid-state conformation.
Detailed research findings from analogous structures reveal a consistent pattern in the conformation of the piperidine ring and the spatial orientation of its substituents. The piperidine ring, a common motif in many synthetic and natural compounds, predominantly adopts a stable chair conformation. This conformation minimizes steric strain and torsional strain, making it the most energetically favorable arrangement.
For instance, the crystal structure of (4-chloro-phenyl)(4-methyl-piperidin-1-yl)methanone demonstrates that the methyl-piperidine ring exists in a stable chair conformation. In this analog, the mean plane of the twisted piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene (B151609) ring. nih.gov Similarly, in the crystal structure of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, the piperidine ring also adopts a chair conformation, with the exocyclic N-C bond in an equatorial position. researchgate.net This equatorial orientation is a common feature for bulky substituents on the piperidine nitrogen, as it minimizes steric hindrance with the axial hydrogens of the ring.
Quantum mechanical calculations performed on 1-[1-(2-thienyl)cyclohexyl]piperidine and its hydrochloride salt further support the preference for an equatorial substitution on the piperidine ring. researchgate.net A search of the Cambridge Structural Database has also indicated that protonated phencyclidines consistently adopt a piperidine-equatorial conformation. researchgate.net
Based on these comprehensive findings from analogous compounds, it can be inferred that the this compound molecule will also exhibit a chair conformation for the piperidine ring. The (phenylthio)methyl substituent attached to the nitrogen atom is expected to occupy an equatorial position to minimize steric interactions.
The following tables present crystallographic data for two piperidine analogs, providing a comparative basis for understanding the structural characteristics of this compound.
Table 1: Crystallographic Data for (4-chloro-phenyl)(4-methyl-piperidin-1-yl)methanone nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1343 (4) |
| b (Å) | 11.2319 (4) |
| c (Å) | 11.4556 (4) |
| β (°) | 108.993 (2) |
| Volume (ų) | 1232.89 (8) |
| Z | 4 |
| Dihedral Angle (Piperidine-Benzene) (°) | 39.89 (7) |
Table 2: Crystallographic Data for 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8391 (3) |
| b (Å) | 5.7533 (1) |
| c (Å) | 17.8929 (4) |
| β (°) | 108.558 (1) |
| Volume (ų) | 1155.15 (5) |
| Z | 4 |
| R-factor | 0.033 |
| wR-factor | 0.084 |
These data from analogous structures provide a robust framework for predicting the solid-state structure of this compound, highlighting the prevalence of the chair conformation of the piperidine ring and the equatorial positioning of the N-substituent.
Structural and Conformational Analysis
Conformational Preferences of the Piperidine (B6355638) Ring
The six-membered piperidine ring is not planar and, like cyclohexane (B81311), adopts puckered conformations to relieve ring strain. The most stable and predominant conformation is the chair form.
In its most stable state, the piperidine ring of 1-[(Phenylthio)methyl]piperidine adopts a chair conformation. Due to the significant steric bulk of the (phenylthio)methyl group, it preferentially occupies the equatorial position. This orientation minimizes unfavorable 1,3-diaxial interactions that would occur if the substituent were in the axial position, a well-established principle in the conformational analysis of substituted saturated heterocycles. Studies on analogous N-substituted piperidines confirm that large substituents overwhelmingly favor the equatorial position to ensure maximum thermodynamic stability. researchgate.net For instance, crystallographic studies of various piperidine derivatives show that bulky groups attached to the nitrogen atom consistently reside in the equatorial orientation. researchgate.net While crystals of some highly substituted piperidines have been found to contain both axial and equatorial conformers, this is an exception rather than the rule. nih.gov
The preference for the equatorial position is a defining feature of the compound's ground-state geometry.
Table 1: Representative Puckering and Torsion Angles in Substituted Piperidines Data from crystallographic studies of analogous piperidine derivatives illustrate typical conformational parameters.
| Parameter | Value (Compound I) | Value (Compound II) | Significance |
| Total Puckering Amplitude (Å) | 0.531 (3) | 0.465 (4) | Measures the degree of non-planarity of the ring. |
| C15-C14-N3-C11 Torsion Angle (°) | -172.2 (2) | 175.2 (3) | Confirms the equatorial position of the N-substituent. |
| Source: Adapted from crystal structure analysis of piperidine derivatives. researchgate.net |
Half-Chair Conformations
The chair conformation is the dominant and lowest-energy form for the piperidine ring in this molecule. Alternative conformations, such as the twist-boat or half-chair, are significantly higher in energy and generally not populated under normal conditions. The transition to a half-chair or twist-boat conformation is typically observed in systems with specific structural constraints, such as the introduction of sp²-hybridized atoms within the ring or adjacent to the nitrogen. nih.govnih.govacs.org For example, a study of various piperidine derivatives found that a Csp³ atom alpha to the nitrogen, as is the case in this compound, favors the chair conformer. nih.gov In contrast, the presence of a Csp² carbonyl group adjacent to the nitrogen can distort the ring towards a half-chair. nih.gov Since the methylene (B1212753) bridge (CH₂) connecting the phenylthio group to the piperidine nitrogen is sp³-hybridized, the energetic barrier to distortion from the stable chair form is substantial.
Intramolecular Interactions
The spatial arrangement of the atoms in this compound is also influenced by non-covalent interactions within the molecule.
Intramolecular hydrogen bonds are a significant stabilizing force in many N-substituted piperidines, but only when a hydrogen bond donor (like an -OH or -NH group) is present on the substituent in a sterically favorable position. nih.govresearchgate.net For example, studies on N-(hydroxyalkyl)piperidines have identified strong intramolecular O-H···N hydrogen bonds that influence the compound's conformation. nih.gov
In this compound, the N-substituent is a (phenylthio)methyl group (-CH₂-S-Ph). This group lacks a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and therefore cannot act as a hydrogen bond donor. Consequently, there is no possibility for the formation of a classic intramolecular hydrogen bond to the piperidine nitrogen atom. The primary intramolecular interactions are van der Waals forces and dipole-dipole interactions, which dictate the rotational position of the substituent relative to the ring.
Solid-State Structural Arrangements
In the solid state, molecules of this compound arrange themselves into a regular, repeating crystal lattice. The specific arrangement is governed by the molecule's shape and the optimization of intermolecular forces.
While a specific crystal structure for this compound is not detailed in the surveyed literature, analysis of closely related N-substituted piperidine derivatives reveals common packing motifs. The solid-state structures are typically stabilized by a network of weak intermolecular interactions. iucr.orgnih.gov
In many crystalline piperidine derivatives, molecules are linked into chains or sheets via weak C-H···O or C-H···π interactions. iucr.orgresearchgate.net Given the presence of a phenyl ring and multiple C-H bonds, it is highly probable that the crystal packing of this compound is stabilized by analogous C-H···S and C-H···π interactions, in addition to ubiquitous H···H contacts. researchgate.net These interactions, though weak individually, collectively provide the lattice energy required for crystal formation. The most common packing arrangements observed in similar compounds are chains or layered sheets rather than complex helical structures. researchgate.netresearchgate.net
Role of Dipole Moment Coupling in Solid State
The primary contributors to the molecular dipole moment of this compound are the polar C-N and C-S bonds. The nitrogen atom of the piperidine ring and the sulfur atom of the phenylthio group, being more electronegative than the adjacent carbon atoms, create localized regions of partial negative charge, which in turn generates a net molecular dipole moment. In the solid state, these molecular dipoles will tend to align in a head-to-tail fashion to achieve a lower energy state, thereby maximizing electrostatic attraction and contributing to the stability of the crystal lattice.
The piperidine ring in this compound adopts a stable chair conformation. This conformation, coupled with the orientation of the bulky (phenylthio)methyl substituent, influences the directionality of the molecular dipole. In analogous piperidine derivatives, the substituent group's orientation is a determining factor in the solid-state packing.
Beyond direct dipole-dipole interactions, other non-covalent interactions are critical in the solid-state architecture. These include:
van der Waals Forces: These non-specific attractive forces are significant for all molecules in close proximity within the crystal lattice.
C-H···π Interactions: The phenyl group of the phenylthio moiety can participate in weak hydrogen bonds with C-H groups of neighboring piperidine rings. Such interactions are known to be significant in the crystal packing of various phenyl-containing compounds.
π-π Stacking: The aromatic phenyl rings can stack upon one another, another stabilizing interaction common in the solid state of aromatic compounds. vulcanchem.com
The interplay of these forces, orchestrated by the molecular dipole moments, dictates the final, most stable crystalline form of the compound. A comprehensive understanding of these interactions is fundamental in the field of crystal engineering, where the aim is to predict and control the three-dimensional arrangement of molecules in the solid state.
Reactivity and Chemical Transformations
Reactions of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring is a key site for reactivity. As a tertiary amine, it can participate in various transformations, including the formation of enamines, N-chlorination for subsequent reactions, and activation of adjacent C-H bonds.
While specific studies detailing the use of 1-[(Phenylthio)methyl]piperidine for enamine formation from ketones are not extensively documented in publicly available literature, the general mechanism of enamine formation involves the reaction of a secondary amine with a ketone or aldehyde. However, as this compound is a tertiary amine, it cannot directly form a stable enamine in the classical sense. Instead, it could potentially act as a base to catalyze the formation of enamines from ketones and other secondary amines.
The nitrogen of the piperidine ring can be targeted by chlorinating agents. This N-chlorination would yield a reactive N-chloroammonium species. Subsequent treatment with a base could induce dehydrohalogenation, leading to the formation of a cyclic imine. This two-step process transforms the piperidine ring into a more reactive unsaturated system.
The activation of sp3 C-H bonds adjacent to the nitrogen atom in piperidine derivatives is a powerful tool for functionalization. In the case of this compound, the C-H bonds at the 2- and 6-positions of the piperidine ring could be activated. This activation can be achieved using various methods, including transition metal catalysis or photoredox catalysis, allowing for the introduction of alkyl groups at these positions.
Transformations involving the Phenylthio Moiety
The phenylthio group offers another site for chemical modification, primarily through reactions at the sulfur atom.
The phenylthio group can be involved in oxidative arylthiolation reactions. In such reactions, the sulfur atom can be oxidized, typically using a suitable oxidizing agent, to form a more reactive species like a sulfoxide (B87167) or sulfone. This activated species can then act as an arylthiolating agent, transferring the phenylthio group to a nucleophile.
Cleavage Reactions
The bond between the piperidine nitrogen and the methylene (B1212753) group bearing the phenylthio substituent can be susceptible to cleavage under certain conditions. For instance, spirocyclic piperidines can undergo cleavage reactions. vulcanchem.com This type of reaction can be useful for deprotection strategies or for the further transformation of the piperidine ring.
Carbon-Carbon Bond Cleavage Mechanisms
The cleavage of the carbon-carbon bond in this compound, specifically the bond between the piperidine ring and the methyl group, represents a significant chemical transformation. While direct mechanistic studies on this specific molecule are not extensively documented, insights can be drawn from the reactivity of related compounds, particularly through radical-mediated pathways. nih.gov
One plausible mechanism involves the formation of a radical cation of the molecule. This can be initiated by single electron transfer (SET) to a suitable photosensitizer or via electrochemical oxidation. nih.gov The resulting radical cation can then undergo fragmentation. The cleavage of C-C bonds in radical cations is a known process, particularly when it leads to the formation of stable fragments. scirp.org In the case of this compound, the stability of the potential fragments would play a crucial role in directing the cleavage pathway.
Another potential pathway for C-C bond cleavage involves the generation of a radical on the carbon atom situated between the nitrogen and sulfur atoms. This α-aminoalkyl radical could be formed through various means, including hydrogen atom abstraction. Once formed, this radical intermediate could undergo rearrangement and fragmentation, leading to the scission of the C-C bond. The driving force for such a process would be the formation of more stable products. nih.gov
The regioselectivity of C-C bond cleavage in cyclic systems can be influenced by factors such as the stability of the resulting radical and stereoelectronic effects. nih.gov For instance, in radical-mediated reactions of cycloketones, the cleavage of a specific C-C bond is directed by the formation of a thermodynamically more stable radical intermediate. nih.gov A similar principle would likely apply to the fragmentation of a radical intermediate derived from this compound.
Mechanistic Investigations of Related Reactions
Elucidation of Radical Pathways
The involvement of radical intermediates is a common theme in the transformation of amines and thioethers. cmu.eduresearchgate.net For instance, the oxidation of amines can proceed through a single electron transfer (SET) mechanism, generating a nitrogen-centered radical cation. nih.gov This radical cation can then undergo further reactions, including deprotonation and rearrangement.
In the context of molecules containing both an amine and a thioether, such as this compound, the initial site of oxidation can be either the nitrogen or the sulfur atom, depending on their respective oxidation potentials. The resulting radical cation would be a key intermediate in subsequent transformations. Studies on the oxidation of sulfur-containing amino acids have shown that the initial sulfur-centered radical cation can lead to a variety of products through different fragmentation and rearrangement pathways. lookchem.com
One potential radical pathway for this compound could be initiated by the formation of a thiyl radical (RS•). Thiyl radicals are known to participate in a variety of reactions, including hydrogen abstraction and addition to double bonds. researchgate.net While less common, a thiyl radical could potentially initiate a sequence of events leading to C-C bond cleavage.
The table below summarizes key radical species and their potential roles in the transformation of related compounds, which can be extrapolated to understand the reactivity of this compound.
| Radical Species | Precursor | Potential Role in Transformation | Reference |
| Nitrogen Radical Cation | Amine | Initiation of fragmentation pathways | nih.gov |
| Sulfur Radical Cation | Thioether | Initiation of fragmentation and rearrangement | lookchem.com |
| α-Aminoalkyl Radical | Amine | Intermediate leading to C-C bond cleavage | nih.gov |
| Thiyl Radical | Thioether/Thiol | Hydrogen abstraction, addition reactions | researchgate.net |
Kinetic Studies (e.g., Pre-steady-state kinetic analysis)
The thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide has been studied in various hydroxylic solvents, and the first-order rate coefficients have been correlated with different solvent parameters. rsc.org These results highlight the role of nucleophilic solvation in the reaction mechanism. rsc.org
The following table presents kinetic data from studies on related amine and piperidine compounds, illustrating the types of rate constants and activation parameters that can be determined.
| Reaction | Compound Type | Kinetic Parameter | Value | Reference |
| Amine Oxidation | Bovine Serum Amine Oxidase | - | - | nih.gov |
| Oxidation by Bromamine-T | Piperazines | First-order rate constant | Varies with substrate | scirp.org |
| Thermal Rearrangement | N-(2,4-dinitrophenyl)piperidine N-oxide | First-order rate coefficient | Dependent on solvent | rsc.org |
| Oxidation by Hydroxyl Radicals | Dimethylamine (neutral) | Rate Constant (k) | (3.3 ± 0.2) × 10⁹ M⁻¹s⁻¹ | rsc.org |
| Oxidation by Hydroxyl Radicals | Diethylamine (neutral) | Rate Constant (k) | (4.9 ± 0.1) × 10⁹ M⁻¹s⁻¹ | rsc.org |
These kinetic studies on related systems underscore the importance of reaction conditions, such as pH and solvent, in influencing the rate and mechanism of reactions involving the piperidine moiety and the amino group. Similar dependencies would be expected for the reactions of this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a important tool in computational chemistry for studying the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional, have been employed to predict a variety of molecular properties. nih.govresearchgate.net
The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule, a process known as geometry optimization. For piperidine and its derivatives, the chair conformation is generally the most stable. researchgate.net DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, are used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For instance, in a study of a related piperidine derivative, the calculated bond lengths and angles showed good agreement with experimental data. nih.gov These optimized geometries provide the foundation for all other computational analyses. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Piperidine Derivative
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Length | P(13)–N(14) | 1.669 | 1.641 |
| Bond Length | C(21)–Cl(27) | 1.815 | 1.791 |
| Bond Angle | N(10)-P(13)-N(14) | 107.05 | 105.76 |
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of the infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated vibrational frequencies and their corresponding assignments (e.g., stretching, bending, and torsion) can be compared with experimental spectroscopic data to validate the computational model. nih.govscirp.org For example, C-H stretching vibrations in phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The NH stretching vibrations in piperidine rings are commonly found in the 3500–3300 cm⁻¹ range. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| NH Stretching | 3486 | 3481 | 3450 |
| CN Stretching | 1454 | 1468 | 1452, 1433, 1418 |
| HCC Bending | 1112 | 1222 | 1227, 1085, 1057, 1020 |
Note: Data is for (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electronic delocalization within a molecule. researchgate.netrsc.org It examines the interactions between filled and vacant orbitals, providing insights into hyperconjugative interactions that contribute to molecular stability. rsc.org The strength of these interactions can be quantified by the second-order perturbation energy, E(2). NBO analysis can reveal the delocalization of electron density from a donor NBO (bond or lone pair) to an acceptor NBO (antibonding or Rydberg orbital). researchgate.net This analysis helps in understanding the charge distribution and the nature of the intramolecular interactions. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov The energies of these orbitals and their spatial distribution provide valuable information about the electron-donating and electron-accepting capabilities of different parts of the molecule. researchgate.net
Table 3: HOMO-LUMO Energy Values for a Piperidine Derivative
| Parameter | Energy (eV) |
| E(HOMO) | - |
| E(LUMO) | - |
| Energy Gap (ΔE) | - |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net The MEP surface helps in identifying the most likely sites for intermolecular interactions. uni-muenchen.de
Fukui functions are used to predict the local reactivity and selectivity of different atomic sites within a molecule. bas.bg They are derived from the change in electron density with respect to a change in the number of electrons. The Fukui function helps to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis provides a more detailed picture of chemical reactivity than MEP mapping alone by quantifying the reactivity of each atom. bas.bg
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A key application is molecular docking, which predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein), forming a stable complex. jetir.org The process involves preparing the protein structure, often obtained from the Protein Data Bank, by removing extraneous molecules and adding necessary hydrogen atoms, followed by computational algorithms to fit the ligand into the receptor's active site. jetir.orgd-nb.info
Molecular docking is instrumental in predicting the binding mode and affinity of a ligand to a protein target. The output includes a scoring function, which estimates the binding free energy, and a detailed visualization of the intermolecular interactions that stabilize the complex. jetir.org
For 1-[(Phenylthio)methyl]piperidine, the piperidine ring serves as a common scaffold in many biologically active compounds, and its interactions have been studied extensively through docking. nih.govresearchgate.net The phenylthio moiety provides opportunities for hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket. The tertiary amine of the piperidine ring, which can be protonated at physiological pH, is a critical feature for forming strong electrostatic interactions and hydrogen bonds with acidic residues such as aspartate or glutamate. rsc.org
While specific docking studies for this compound are not detailed in the available literature, studies on analogous piperidine and piperazine (B1678402) derivatives provide insight into its potential interactions. For example, docking studies of piperidine-based ligands with the sigma-1 (σ1) receptor have identified key interactions with specific amino acid residues that are crucial for binding affinity. rsc.orgrsc.org
Table 1: Potential Ligand-Protein Interactions for this compound Based on Analog Studies
| Interacting Moiety of Ligand | Potential Interaction Type | Potential Amino Acid Residues in Receptor | Reference for Analog Interaction |
| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | rsc.org |
| Piperidine Ring Nitrogen (protonated) | Hydrogen Bond / Electrostatic | Aspartic Acid (Asp), Glutamic Acid (Glu) | rsc.org |
| Piperidine Ring (Aliphatic CH) | Hydrophobic / van der Waals | Leucine (Leu), Valine (Val), Isoleucine (Ile) | nih.gov |
| Sulfur Atom | Hydrophobic / van der Waals | Various nonpolar residues | d-nb.info |
The piperidine ring is not rigid and can adopt several conformations, most notably the chair, boat, and twist-boat forms. ias.ac.inwhiterose.ac.uk The energetic preference for a particular conformation is dictated by its substituents. For many piperidine derivatives, the chair conformation with bulky substituents in equatorial positions is the most stable. ias.ac.in However, the introduction of certain groups can lead to the contribution of boat conformations. ias.ac.in
Molecular association, such as binding to a protein or protonation, can significantly alter the conformational preferences of a molecule. nih.gov Studies on 4-substituted piperidines have shown that protonation of the nitrogen atom can stabilize the axial conformer due to electrostatic interactions, in some cases even reversing the conformational preference observed in the free base. nih.gov For this compound, binding to a receptor would likely involve a conformational adjustment to achieve an optimal fit within the binding site. This "induced fit" can involve changes in the piperidine ring pucker and, crucially, rotation around the C-S and N-C bonds, altering the spatial orientation of the phenylthio group relative to the piperidine core. Ultrafast dynamics studies on N-methyl piperidine have revealed transformations between chair and twist conformers upon excitation, highlighting the ring's flexibility. rsc.org
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. rowan.edu MD simulations are frequently used to assess the stability of a binding pose predicted by docking. nih.gov By simulating the complex in a solvated environment for nanoseconds or longer, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules.
Numerous QSAR studies have been conducted on analogs of this compound, exploring a wide range of biological activities. These include models for inhibitors of the NorA efflux pump in Staphylococcus aureus, nih.gov inhibitors of oxidosqualene cyclase for cholesterol management, researchgate.net and ligands for dopamine (B1211576) receptors. nih.gov
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a large number of molecular descriptors are calculated for each compound. These descriptors can be topological (2D), capturing information about atomic connectivity, or conformational (3D), relating to the molecule's shape and electronic properties. researchgate.net
Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Support Vector Machines (SVM), a mathematical model is generated that links a subset of these descriptors to the observed activity. researchgate.net The predictive power of the model must be rigorously validated using methods such as cross-validation (e.g., leave-one-out, q²) and by predicting the activity of an external set of compounds not used in model generation. nih.govplos.org A statistically significant model, characterized by high correlation (r²) and cross-validation (q²) values, can then be used to predict the activity of novel analogs and provide insights into the structural requirements for the desired biological effect. nih.govnih.gov
Table 2: Examples of QSAR Studies on Piperidine Analogs and Related Structures
| Compound Class | Biological Activity | Modeling Technique(s) | Key Descriptor Types | Statistical Validation (r² / q²) | Reference |
| Piperine (B192125) Analogs | NorA Efflux Pump Inhibition | Genetic Function Approximation | Thermodynamic, Partial Surface Area, Molecular Shadow | 0.962 / 0.917 | nih.gov |
| Piperidinopyridine/pyrimidine Analogs | Oxidosqualene Cyclase Inhibition | MLR, SVM, PLS | Electronic, Steric, Hydrophobic | Not specified | researchgate.net |
| Piperazinylalkylisoxazole Analogs | Dopamine D₃ Receptor Affinity | HQSAR, CoMFA | Hologram, Steric Fields, Electrostatic Fields | 0.917 / 0.841 (HQSAR) | nih.gov |
| Flavonols (for comparison) | Anti-HBV Activity | MLR | 2D Autocorrelation (X4A), QED | 0.85 (Adjusted R²) / 0.90 | plos.org |
| Piperazine Analogs | Thymidine Phosphorylase Inhibition | (SAR discussed) | Not specified (SAR study) | Not applicable | nih.gov |
Assessment of Applicability Domain
The assessment of the applicability domain (AD) is a critical step in the validation of quantitative structure-activity relationship (QSAR) models. The AD defines the chemical space of compounds for which the model can make reliable predictions. For a QSAR model to be considered robust and predictive, it must be demonstrated that its predictions are limited to compounds that are similar to those used in the training set.
The primary goal of defining the AD is to identify the boundaries of the model's predictive capability. This is often achieved by analyzing the training set compounds in terms of their structural features and descriptor values. Predictions for new compounds that fall within these established boundaries are considered interpolations and are deemed reliable. Conversely, predictions for compounds that fall outside these boundaries are considered extrapolations and are associated with a higher degree of uncertainty.
A common method for visualizing the AD is the Williams plot , which graphs standardized residuals versus leverage values (hat values) for each compound in the dataset.
Standardized Residuals: These values indicate how well the model predicted the activity of a compound. Generally, compounds with standardized residuals between -3 and +3 are considered to be well-predicted by the model.
Leverage (h): This value quantifies a compound's influence on the model based on its descriptor values. A higher leverage value indicates that the compound is more influential and may be an outlier in the descriptor space. A warning leverage (h) is typically defined, and compounds with a leverage greater than h are considered to be outside the structural domain of the model.
In a hypothetical QSAR study that includes This compound , its position on a Williams plot would determine the reliability of its predicted activity. If its data point falls within the defined boundaries of the plot (i.e., within the acceptable range of standardized residuals and below the warning leverage), its prediction would be considered reliable.
Detailed Research Findings
Research on various classes of piperidine derivatives has consistently emphasized the importance of AD assessment. For instance, in QSAR studies of furan-pyrazole piperidine derivatives, Williams plot-based analyses are employed to ensure the robustness and predictive ability of the developed models. nih.gov Similarly, studies on bicyclo(aryl)methyl)benzamide derivatives as GlyT1 inhibitors utilize the Williams diagram to identify outliers and confirm that the test set molecules are within the model's domain of applicability.
The general process for assessing the applicability domain involves the following steps:
Descriptor Range Analysis: The minimum and maximum values of the molecular descriptors used in the QSAR model are determined for the training set compounds. A new compound is considered to be within the AD if its descriptor values fall within this range.
Distance-Based Methods: The similarity of a new compound to the training set compounds is calculated using various distance metrics (e.g., Euclidean distance) in the descriptor space. If the distance is below a certain threshold, the compound is considered to be within the AD.
Leverage-Based Approach: As implemented in the Williams plot, this method identifies compounds that are outliers in the descriptor space.
Data Tables
Without a specific QSAR model that includes This compound , it is not possible to provide a data table of its specific descriptor values or its position within an applicability domain plot. However, a hypothetical data table illustrating how such information would be presented is shown below. This table is for illustrative purposes only and does not represent actual experimental or computational data for This compound .
Table 1: Hypothetical Applicability Domain Data for a QSAR Model
| Compound Name | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Standardized Residual | Leverage (h) | Within AD |
| Compound A | 5.4 | 5.3 | -0.5 | 0.12 | Yes |
| Compound B | 6.1 | 6.0 | -0.8 | 0.25 | Yes |
| This compound | N/A | 5.8 | N/A | 0.18 | Yes |
| Compound C | 4.8 | 5.5 | 3.5 | 0.15 | No (Response Outlier) |
| Compound D | 6.5 | 6.4 | -0.3 | 0.55 (h* > 0.5) | No (Structural Outlier) |
In this hypothetical table, This compound is shown with a predicted activity and a leverage value that would place it within the applicability domain of the model, indicating a reliable prediction. In contrast, Compounds C and D are identified as outliers.
Derivatives and Analogs of 1 Phenylthio Methyl Piperidine
Structural Modifications of the Piperidine (B6355638) Ring
The piperidine ring is a prevalent scaffold in a vast number of natural products and synthetic drugs. kcl.ac.ukmdpi.com Its conformation and substitution pattern are critical determinants of a molecule's pharmacological profile. Modifications to this ring in analogs of 1-[(phenylthio)methyl]piperidine have been systematically studied to probe structure-activity relationships. The development of novel synthetic methods continues to provide access to a wide array of highly substituted piperidine analogs. ajchem-a.com
The nitrogen atom of the piperidine ring is a common site for modification, allowing for the modulation of basicity, lipophilicity, and steric bulk, which in turn affects receptor binding and pharmacokinetic properties. nih.gov
In a series of 4-(2-aminoethyl)piperidine scaffolds designed as σ₁ receptor ligands, the substituent on the piperidine nitrogen played a crucial role in determining affinity. Replacing the central cyclohexane (B81311) ring of a lead compound with a piperidine ring offered a strategy to create more polar, hydrolytically stable analogs. The research demonstrated that a small methyl group on the piperidine nitrogen resulted in high σ₁ receptor affinity (Kᵢ = 7.9 nM for compound 18a ), only slightly lower than the cyclohexane parent compound. nih.gov In contrast, replacing the methyl group with larger substituents or a simple proton led to a significant drop in affinity. The N-ethyl (Kᵢ = 84 nM) and N-tosyl derivatives exhibited considerably lower affinity, while the unsubstituted N-H analog (4a ) was the least potent in this series (Kᵢ = 165 nM). nih.gov
Molecular dynamics simulations suggest that these differences arise from varying interactions within the lipophilic binding pocket of the σ₁ receptor. The N-substituent's size and nature influence how the piperidine ring orients itself and interacts with key amino acid residues. nih.gov
Table 1: Effect of N-Substitution on σ₁ Receptor Affinity
| Compound | Piperidine N-Substituent | σ₁ Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| 18a | -CH₃ | 7.9 |
| 18b | -CH₂CH₃ | 84 |
| 13a | -Tosyl | 102 |
| 4a | -H | 165 |
Data sourced from a study on 4-(2-aminoethyl)piperidine derivatives. nih.gov
Altering the substitution pattern on the carbon atoms of the piperidine ring provides another avenue to refine biological activity and selectivity. The position, number, and stereochemistry of these substituents can have profound effects. researchgate.net
Studies on N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives as σ₁ receptor ligands revealed the impact of methyl substitution on the piperidine ring. nih.gov A derivative with a methyl group at the 4-position (31 ) was identified as the most potent σ₁ ligand in the series, with a Kᵢ value of 0.030 nM and high selectivity over the σ₂ receptor. nih.gov Meanwhile, a 3,3-dimethyl substituted analog (26 ) displayed the highest selectivity for the σ₁ receptor versus the σ₂ receptor (680-fold). nih.gov These findings highlight that even a simple methyl group can significantly enhance potency and selectivity, depending on its position.
In a different context, the position of substituents on the piperidine ring was found to strongly influence monoamine oxidase B (MAO-B) inhibition. For a series of coumarin-piperidine hybrids, compounds with a 1,3-substituted piperidine ring generally showed more potent activity than their 1,4-substituted counterparts. nih.gov Furthermore, within a series of piperine (B192125) analogs, a 4-methyl substituted piperidine ring yielded a highly potent and selective MAO-B inhibitor. nih.gov
Table 2: Influence of Piperidine Ring Carbon Substitution on Biological Activity
| Parent Scaffold | Substitution | Target | Key Finding | Reference |
|---|---|---|---|---|
| N-(6-methoxynaphthalen-1-yl)propylpiperidine | 4-Methyl | σ₁ Receptor | Most potent ligand (Kᵢ = 0.030 nM) | nih.gov |
| N-(6-methoxynaphthalen-1-yl)propylpiperidine | 3,3-Dimethyl | σ₁ Receptor | Most selective ligand vs. σ₂ receptor | nih.gov |
| Coumarin-piperidine hybrid | 1,3-Disubstitution | MAO-B | Generally better activity than 1,4-substitution | nih.gov |
Modifications of the Phenylthio Moiety
The phenylthio group is another key component of the this compound structure that can be chemically altered. The electronic properties of the phenyl ring can be tuned by introducing various substituents.
The introduction of substituents onto the phenyl ring of the phenylthio moiety can modulate the electronic nature and steric profile of the molecule, thereby influencing its interaction with biological targets. Research on related scaffolds suggests a preference for electron-rich aromatic rings for certain biological activities. dndi.org For instance, in a series of 4-azaindole-2-piperidine compounds, analogs with electron-rich dimethoxy groups on the phenyl ring retained moderate activity, whereas an electron-deficient cyano-substituted analog was inactive. dndi.org
Specific examples involving the phenylthio scaffold include derivatives where a nitro group is introduced. The compound 1-[(4-nitrophenyl)sulfanylmethyl]piperidine (B13997099) features a phenyl ring substituted with a strong electron-withdrawing nitro group at the para position. Another related structure, 1-[(3-nitrophenyl)(piperidin-1-yl)methyl]piperidine, incorporates a nitro group at the meta position and also features a second piperidine ring. While detailed biological activity for these specific nitro-substituted analogs is not extensively reported in the provided context, the presence of the nitro group significantly alters the electronic properties of the phenyl ring, which is a key strategy in structure-activity relationship studies.
Compounds with Related Phenylthio and Piperidine Scaffolds in Medicinal Chemistry Research
The combination of a piperidine ring and a phenyl-containing group, often linked by sulfur or other atoms, is a common structural motif in medicinal chemistry. These scaffolds are found in compounds targeting a wide range of diseases.
For example, 3-(Phenylthio)piperidine hydrochloride is being investigated for potential therapeutic applications, with preliminary studies indicating possible anticancer properties through the induction of apoptosis. The structural similarity of these compounds to known psychoactive molecules also suggests potential for research in neuropharmacology. Furthermore, N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives have been explored as potent and selective σ₁ receptor ligands, which have shown antiproliferative activity in glioma cells, indicating potential for tumor research. nih.gov
The piperidine scaffold is a core component of numerous established drugs, such as Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, which features a 1-benzyl-4-(substituted)piperidine structure. kcl.ac.uknih.gov The extensive use of this scaffold underscores its importance as a "privileged structure" in drug design. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. For compounds containing phenylthio and piperidine scaffolds, extensive SAR investigations have been conducted.
For σ₁ Receptor Ligands: As previously discussed, SAR studies on piperidine-based σ₁ ligands have shown that N-methylation of the piperidine ring is favorable for high affinity, while larger N-alkyl groups are detrimental. nih.gov Furthermore, methylation at the C4 position of the piperidine ring can significantly boost potency. nih.gov These findings provide a clear roadmap for designing new σ₁ ligands with improved properties.
For Acetylcholinesterase (AChE) Inhibitors: The development of Donepezil involved extensive SAR studies. It was found that replacing a more flexible side chain with a rigid indanone moiety attached to the 1-benzylpiperidine (B1218667) core could maintain high inhibitory potency against AChE. nih.gov Specifically, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as one of the most potent and selective AChE inhibitors. nih.gov
For Anti-Trypanosoma cruzi Agents: In the search for new treatments for Chagas disease, SAR studies on a series of 4-azaindole-2-piperidine compounds revealed that unsaturation in the piperidine ring led to a tenfold increase in potency against the parasite. dndi.org The studies also indicated a preference for electron-rich aromatic groups on the side chain. dndi.org
These examples demonstrate how systematic modifications to the piperidine and phenyl-containing moieties allow researchers to dissect the structural requirements for a desired biological effect, guiding the rational design of more effective and selective therapeutic agents. mdpi.com
Rational Design Principles for Novel Analogues
The rational design of novel analogues of this compound is a key strategy in medicinal chemistry aimed at optimizing its pharmacological profile. This process involves the systematic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. The design principles are typically guided by a deep understanding of structure-activity relationships (SAR), computational modeling, and the application of established medicinal chemistry strategies such as bioisosteric replacement.
Modification of the Phenyl Ring
The phenyl ring is a critical component for potential π-π stacking interactions with aromatic residues within a biological target's binding site. Its electronic and steric properties can be fine-tuned through the introduction of various substituents. The position and nature of these substituents can have a profound impact on the compound's activity.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic ring, influencing its interaction with the target. For instance, EWGs like nitro (-NO₂) or cyano (-CN) groups can decrease the electron density, while EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups can increase it. The resulting changes in electrostatic potential can either enhance or diminish binding affinity depending on the electronic environment of the binding pocket.
Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's conformation and its fit within a binding site. Bulky substituents, such as a tert-butyl group, can be introduced to probe for steric tolerance in the binding pocket. Conversely, smaller substituents like fluorine can be used to subtly alter electronic properties without significantly increasing steric bulk.
Lipophilicity and Solubility: The lipophilicity of the molecule, a key determinant of its pharmacokinetic properties, can be modulated by phenyl ring substitution. For example, the addition of halogen atoms can increase lipophilicity, potentially enhancing membrane permeability. Conversely, introducing polar groups like hydroxyl (-OH) or carboxyl (-COOH) can increase water solubility.
Table 1: Hypothetical Effects of Phenyl Ring Substitution on Analog Properties
| Substituent | Position (ortho, meta, para) | Predicted Effect on Activity | Rationale |
| -Cl | para | Potentially increased | Enhances lipophilicity, may engage in halogen bonding. |
| -OCH₃ | para | Potentially increased or decreased | Increases electron density, may form hydrogen bonds. |
| -NO₂ | meta | Potentially decreased | Strong electron-withdrawing effect, may introduce unfavorable interactions. |
| -CF₃ | meta | Potentially increased | Electron-withdrawing, can improve metabolic stability and binding affinity. |
Modification of the Thioether Linker
The thioether linkage provides a flexible connection between the phenyl and piperidine rings and its sulfur atom can participate in various non-covalent interactions. Modifications to this linker can impact the molecule's conformational flexibility, stability, and interaction with the biological target.
Bioisosteric Replacement: A common strategy is to replace the thioether sulfur atom with other functional groups to explore alternative interactions and improve properties such as metabolic stability. Common bioisosteres for a thioether include an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or an amine (-NH-). Each replacement alters the geometry, polarity, and hydrogen bonding capacity of the linker. For example, replacing the thioether with a sulfoxide or sulfone introduces a hydrogen bond acceptor, which could lead to new interactions with the target protein.
Chain Length and Rigidity: The length of the methylene (B1212753) linker can be extended or shortened to optimize the distance between the phenyl and piperidine rings. Introducing rigidity into the linker, for instance by incorporating a double bond or a cyclopropyl (B3062369) group, can lock the molecule into a more defined conformation, which may be more favorable for binding and can improve selectivity.
Table 2: Bioisosteric Replacements for the Thioether Linker and Their Potential Impact
| Original Group | Bioisosteric Replacement | Potential Change in Properties |
| -S- | -O- | Increased polarity, potential for hydrogen bond acceptance. |
| -S- | -SO- | Increased polarity and hydrogen bond accepting capability. |
| -S- | -SO₂- | Further increased polarity and hydrogen bond accepting capability. |
| -S- | -CH₂- | Decreased polarity, increased lipophilicity. |
Modification of the Piperidine Ring
Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can probe for additional binding interactions. For example, a hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the target. Methyl or other small alkyl groups can be used to explore hydrophobic pockets in the binding site. The stereochemistry of these substituents is also a critical factor, as different enantiomers or diastereomers can exhibit significantly different biological activities.
Bioisosteric Ring Replacements: In some cases, the entire piperidine ring may be replaced with other saturated heterocyclic systems to explore different spatial arrangements and physicochemical properties. Examples of such bioisosteres include pyrrolidine (B122466), morpholine (B109124), or thiomorpholine. A morpholine ring, for instance, introduces an ether oxygen, which can alter the compound's solubility and potential for hydrogen bonding.
Table 3: Potential Modifications of the Piperidine Ring and Their Rationale
| Modification | Position | Rationale |
| 4-Hydroxy | 4 | Introduce hydrogen bonding capability, potentially improve solubility. |
| 4-Methyl | 4 | Probe for hydrophobic interactions in the binding site. |
| 3-Fluoro | 3 | Modulate pKa of the piperidine nitrogen, potentially improve metabolic stability. |
| Ring Contraction | - | Replace piperidine with pyrrolidine to alter ring pucker and vector of N-substituent. |
| Ring Expansion | - | Replace piperidine with azepane to explore larger binding pockets. |
By systematically applying these rational design principles, medicinal chemists can generate a focused library of novel analogues of this compound. The subsequent biological evaluation of these compounds provides valuable structure-activity relationship data that can guide further optimization efforts, ultimately leading to the identification of candidates with improved therapeutic potential.
Applications in Academic and Research Contexts Excluding Clinical Human Trials
Organic Synthesis Reagents and Intermediates
In the field of organic synthesis, 1-[(Phenylthio)methyl]piperidine and its derivatives are utilized as both reagents and key intermediates in the construction of more complex molecular architectures.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique used to build peptides amino acid by amino acid. nih.gov The removal of the Fmoc group, a process called deprotection, is a critical step that must be efficient to ensure a high-quality final peptide product. nih.gov This deprotection is typically achieved using a secondary amine base. researchgate.net
Piperidine (B6355638) is the most commonly used reagent for Fmoc deprotection due to its optimal basicity and ability to effectively trap the dibenzofulvene (DBF) intermediate that is released during the reaction. nih.govresearchgate.net This trapping prevents the DBF from causing unwanted side reactions. researchgate.net While this compound itself is not directly used for Fmoc deprotection, the piperidine moiety within its structure is the key functional group for this application. Research has explored various piperidine derivatives to optimize the deprotection process, seeking alternatives to piperidine to improve safety and efficiency. rsc.org For instance, studies have compared the effectiveness of piperidine, 4-methylpiperidine, and piperazine (B1678402) in microwave-assisted Fmoc peptide synthesis, finding that they are often interchangeable. nih.govresearchgate.net The choice of deprotection reagent can be influenced by the specific peptide sequence and its properties, such as hydrophobicity. nih.gov
The standard procedure for Fmoc deprotection in SPPS involves treating the resin-bound peptide with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). csic.es This process is typically repeated to ensure complete removal of the Fmoc group before the next amino acid is added to the growing peptide chain. csic.es
The piperidine ring is a prevalent structural feature in a vast array of pharmaceuticals and natural products. researchgate.netbiointerfaceresearch.com This makes piperidine derivatives, including this compound, valuable building blocks for the synthesis of complex organic molecules with potential biological activity. beilstein-journals.orgnews-medical.netnih.govnih.gov
The synthesis of these derivatives can be achieved through various chemical reactions, such as Wittig olefination, O-alkylation, and nucleophilic substitution. researchgate.netbiointerfaceresearch.com For example, 4-substituted-4-aminopiperidine derivatives, which are key components of certain CCR5 antagonists used as HIV-1 entry inhibitors, can be synthesized from isonipecotate using a Curtius rearrangement as a key step. nih.gov The ability to introduce various substituents onto the piperidine ring allows for the creation of a diverse library of compounds for drug discovery and development. beilstein-journals.org
The following table highlights examples of how piperidine-containing building blocks are used in the synthesis of complex molecules:
| Building Block Type | Synthetic Application | Target Molecule Class |
| 4-Substituted-4-aminopiperidines | Convergent synthesis | Piperazino-piperidine based CCR5 antagonists nih.gov |
| Piperidine derivatives | Wittig olefination, O-alkylation, nucleophilic substitution | Bioactive molecules with piperidine core researchgate.netbiointerfaceresearch.com |
| Tetrazine-functionalized amino acids | Solid-phase peptide synthesis | Bioorthogonally reactive peptide probes nih.gov |
Precursors for Chemical Degradation Studies
Understanding the environmental fate of cyclic organic compounds is crucial. Studies on the biodegradation of piperidine provide insights into how such molecules are broken down by microorganisms. For instance, the bacterium Mycobacterium aurum MO1 has been shown to degrade piperidine. nih.govresearchgate.net The degradation process involves the opening of the piperidine ring, leading to the formation of intermediates like 5-aminovaleric acid, which is then further metabolized to glutaric acid. nih.govresearchgate.net This metabolic pathway suggests that the initial cleavage of the C-N bond is a key step in the degradation process. nih.gov While these studies focus on piperidine itself, the data provides a foundational understanding of the potential degradation pathways for piperidine-containing compounds like this compound.
Biological Activity Investigations (Non-Human Organism/Enzymatic/In Vitro)
The structural motifs present in this compound have led to its investigation and the investigation of its derivatives in various biological contexts, primarily focusing on enzyme inhibition and antimicrobial activities.
Compounds containing a phenylthio group have been explored as potential inhibitors of various enzymes. One notable example is the HIV-1 reverse transcriptase inhibitor 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). nih.gov Conformational studies of HEPT have been conducted to understand how it binds to and inhibits the enzyme. nih.gov Another class of HIV-1 reverse transcriptase inhibitors, the phenethylthiazolethiourea (PETT) compounds, also feature a structure that can be conceptually related to the substructures found in this compound. nih.gov These studies highlight the potential for the phenylthio moiety to contribute to enzyme inhibitory activity.
While direct studies on this compound as a tyrosinase inhibitor are not prevalent in the provided search results, the general class of compounds containing sulfur and aromatic rings is of interest in the development of enzyme inhibitors.
A significant area of research has been the synthesis and evaluation of the antimicrobial properties of piperidine derivatives. researchgate.netbiointerfaceresearch.combiomedpharmajournal.orgyu.edu.jonih.gov These studies often involve modifying the piperidine scaffold to enhance its activity against various bacterial and fungal strains.
For example, new piperidine derivatives have been synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.netbiointerfaceresearch.com The antimicrobial activity is typically assessed using methods like the disc diffusion method, where the size of the zone of inhibition around the compound indicates its effectiveness. researchgate.netbiointerfaceresearch.com In some cases, the activity of these synthetic compounds is compared to standard antibiotics like chloramphenicol (B1208). biointerfaceresearch.com
Another study focused on the synthesis of piperidin-4-one derivatives and their thiosemicarbazone counterparts, which were then screened for antibacterial and antifungal activity. biomedpharmajournal.org Some of these compounds showed significant activity when compared to ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Similarly, novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives have been synthesized and shown to possess antimicrobial activity against Staphylococcus aureus and Enterobacter sp. yu.edu.jo
The following table summarizes the findings of some antimicrobial studies on piperidine derivatives:
| Compound/Derivative Class | Test Organisms | Method | Key Findings |
| Piperidine derivatives from Wittig olefination, etc. | Staphylococcus aureus, Escherichia coli | Disc diffusion | Some derivatives showed good activity, comparable to chloramphenicol against S. aureus. researchgate.netbiointerfaceresearch.com |
| Piperidin-4-one and their thiosemicarbazone derivatives | Various bacterial and fungal strains | Not specified | Exhibited significant antimicrobial activity compared to ampicillin and terbinafine. biomedpharmajournal.org |
| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives | Staphylococcus aureus, Enterobacter sp. | Agar dilution | The thiosemicarbazide (B42300) derivative showed higher antimicrobial activity. yu.edu.jo |
Receptor Binding Studies (e.g., Orexin (B13118510) Receptors, 5-HT1F Agonists)
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of sleep-wake cycles. researchgate.net Consequently, orexin receptor antagonists are actively being investigated for the treatment of insomnia. researchgate.netnih.gov Research has led to the discovery of piperidine ether derivatives that act as selective orexin receptor antagonists (SORAs). nih.gov For instance, systematic optimization of the dual orexin receptor antagonist (DORA) filorexant (B1672671) led to the development of PE-6, a selective OX2R antagonist with sub-nanomolar binding affinity. nih.gov This compound demonstrated over 1600-fold binding selectivity for OX2R compared to OX1R. nih.gov The orientation of the piperidine ring within the receptor's binding pocket is a critical determinant of affinity and selectivity. acs.org
Similarly, piperidine derivatives have been instrumental in the development of selective 5-HT1F receptor agonists for the treatment of migraine. uky.edunih.gov The 5-HT1F receptor is a key target because its activation is thought to alleviate migraine without causing the vasoconstriction associated with some other serotonin (B10506) receptor agonists. nih.govrxlist.com Lasmiditan, a piperidine-containing compound, is a high-affinity, selective 5-HT1F receptor agonist with a Ki value of 2.21 nM. frontiersin.org Its development underscores the therapeutic potential of targeting this receptor with piperidine-based molecules. frontiersin.org
Table 1: Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| PE-6 | Orexin 2 Receptor (OX2R) | Sub-nanomolar | nih.gov |
| Filorexant | Orexin 1 Receptor (OX1R) / Orexin 2 Receptor (OX2R) | Dual Antagonist | nih.govacs.org |
| Lasmiditan | 5-HT1F Receptor | 2.21 nM | frontiersin.org |
| LY334370 | 5-HT1F Receptor | High Affinity | nih.gov |
Antiviral Activity Investigations of Related Compounds
The piperidine structural motif is also prevalent in compounds investigated for their antiviral properties. Research has explored the efficacy of piperidine derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
In the context of HIV, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have been synthesized and evaluated as potential antiviral agents. nih.gov Several of these compounds demonstrated significant inhibitory effects on HIV in cellular assays, with one compound, FZJ13, showing anti-HIV-1 activity comparable to the established drug 3TC. nih.gov
Furthermore, investigations into N-substituted piperidines have revealed their potential against the influenza virus. mdpi.comnih.gov A study of piperidine-substituted purines unexpectedly found that the compound FZJ05 exhibited potent activity against the influenza A/H1N1 strain, with EC50 values significantly lower than those of existing antiviral drugs like ribavirin (B1680618) and amantadine. nih.gov Other research has also concluded that newly synthesized N-substituted piperidine derivatives are effective against the influenza A/H1N1 virus. mdpi.comnih.gov
More recently, with the emergence of the COVID-19 pandemic, piperidine derivatives have been explored as potential inhibitors of SARS-CoV-2. nih.gov Non-peptide inhibitors containing a piperidine moiety have shown the ability to bind to the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.gov For instance, certain piperidine derivatives have demonstrated IC50 values in the low micromolar range against SARS-CoV-2 Mpro. nih.gov
Table 2: Antiviral Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| FZJ13 | HIV-1 | Activity comparable to 3TC | nih.gov |
| FZJ05 | Influenza A/H1N1 | Potent inhibition with low EC50 values | nih.gov |
| N-substituted piperidines | Influenza A/H1N1 | Effective against the virus | mdpi.comnih.gov |
| Non-peptide piperidine derivatives | SARS-CoV-2 | Inhibition of main protease (Mpro) with low µM IC50 values | nih.gov |
Future Research Directions
Exploration of Novel Synthetic Pathways and Methodologies
The conventional synthesis of 1-[(Phenylthio)methyl]piperidine typically involves the condensation of piperidine (B6355638), formaldehyde, and thiophenol. While effective, this method has limitations regarding substrate scope and functional group tolerance. Future research should focus on developing more innovative and efficient synthetic strategies.
Recent advances in piperidine synthesis have highlighted several promising approaches that could be adapted for this compound and its analogues. nih.gov These include:
Metal-Catalyzed Cross-Coupling Reactions: The development of novel palladium- or copper-catalyzed cross-coupling reactions could provide a more versatile route to a wider range of α-aminosulfides containing the piperidine moiety. nih.gov
Photocatalytic Methods: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Exploring photocatalytic pathways for the synthesis of 1-[(arylthio)methyl]piperidines could offer milder reaction conditions and improved functional group compatibility. rsc.org A potential strategy could involve the photocatalytic [1 + 2 + 3] construction of 2-piperidinones from alkenes and an ammonium (B1175870) salt, which could then be further functionalized. nih.gov
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate piperidine, a sulfur source, and a methylene-equivalent synthon in a one-pot process could significantly improve synthetic efficiency and atom economy. nih.gov
Flow Chemistry: The implementation of continuous-flow technologies for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Catalyst cost and removal, sensitivity to functional groups |
| Photocatalysis | Mild reaction conditions, high selectivity | Requirement for specialized equipment, potential for side reactions |
| Multicomponent Reactions | High atom economy, operational simplicity | Optimization of reaction conditions, limited by component reactivity |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost, potential for clogging |
Table 1: Comparison of Potential Novel Synthetic Strategies for this compound.
Development of Advanced Spectroscopic Probes for Elucidating Molecular Dynamics
A thorough understanding of the conformational dynamics of this compound is crucial for deciphering its structure-activity relationships. While standard spectroscopic techniques like 1D NMR and IR provide valuable structural information, more advanced methods are needed to probe its dynamic behavior in detail.
Future research in this area should focus on the application of:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignment of proton and carbon signals and reveal through-bond connectivities. nih.gov These methods can be particularly useful for characterizing the conformation of the piperidine ring and the orientation of the phenylthio group.
Variable Temperature NMR: Studying the NMR spectra of this compound at different temperatures can provide insights into the energy barriers for conformational changes, such as the ring inversion of the piperidine moiety.
Femtosecond Time-Resolved Spectroscopy: This ultrafast spectroscopic technique can be employed to monitor the vibrational and electronic dynamics of the molecule on the femtosecond timescale. This could be particularly insightful for understanding the dynamics of the C-S bond and the influence of the piperidine ring on the electronic properties of the phenylthio group.
Molecular Dynamics (MD) Simulations: In conjunction with experimental data, MD simulations can provide a detailed atomistic view of the conformational landscape and dynamic behavior of this compound in different environments, such as in solution or when interacting with a biological target. nih.gov
Implementation of High-Throughput Computational Screening and Design Approaches
Computational methods are becoming increasingly indispensable in modern drug discovery and materials science. The application of high-throughput computational screening and design approaches to this compound and its derivatives could significantly accelerate the discovery of new lead compounds with desired properties.
Key areas for future computational research include:
High-Throughput Virtual Screening (HTVS): Large virtual libraries of this compound analogues can be screened against various biological targets to identify potential hits. mdpi.comthermofisher.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to establish a correlation between the structural features of this compound derivatives and their biological activity. nih.govscispace.comnih.govmdpi.com This information can then be used to guide the design of more potent and selective compounds. For instance, QSAR studies on piperidine-based dopamine (B1211576) transporter inhibitors have been instrumental in identifying key structural requirements for high affinity. nih.govscispace.com
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to their biological targets and to understand the key intermolecular interactions that govern binding affinity and selectivity. mdpi.comnih.gov
A summary of computational approaches and their potential applications is provided in Table 2.
| Computational Approach | Application for this compound |
| High-Throughput Virtual Screening (HTVS) | Identification of novel biological targets and lead compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of analogues with improved potency and selectivity. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. |
| Molecular Dynamics (MD) Simulations | Elucidating the dynamic behavior and conformational changes upon binding. |
Table 2: Computational Approaches for the Study of this compound.
Investigation of Stereoselective Syntheses and Chiral Properties
While this compound itself is achiral, the introduction of substituents on the piperidine or phenyl ring can create chiral centers. The stereochemistry of piperidine derivatives is known to have a profound impact on their pharmacological activity. Therefore, the development of stereoselective synthetic methods and the investigation of the chiral properties of this compound analogues are of significant importance.
Future research should focus on:
Enantioselective Synthesis: Developing efficient enantioselective synthetic routes to chiral derivatives of this compound is a key objective. researchgate.netnih.govrsc.orgnih.gov This could involve the use of chiral catalysts, auxiliaries, or starting materials.
Chiral Separations: The development of robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for the separation and analysis of enantiomers of chiral this compound derivatives. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov
Stereochemical-Activity Relationship Studies: Once enantiomerically pure compounds are available, their biological activities should be evaluated to establish the relationship between stereochemistry and pharmacological effect.
Deeper Mechanistic Understanding of Key Chemical Reactions and Biological Interactions
A more profound understanding of the mechanisms underlying the chemical reactions and biological interactions of this compound is essential for its rational design and application.
Future research in this area should aim to:
Elucidate Reaction Mechanisms: Detailed mechanistic studies of key reactions, such as the oxidation of the phenylthio group to the corresponding sulfoxide (B87167) and sulfone, are needed. nih.gov This could involve kinetic studies, isotopic labeling experiments, and computational modeling.
Identify and Characterize Biological Targets: While this compound has been investigated for its effects on the central nervous system, its precise molecular targets are not fully elucidated. Future studies should focus on identifying and characterizing the specific receptors, enzymes, or ion channels with which it interacts. youtube.com
Investigate the Mechanism of Action: Once the biological targets are identified, detailed mechanistic studies should be conducted to understand how the binding of this compound modulates their function at the molecular level. This could involve techniques such as site-directed mutagenesis, electrophysiology, and structural biology. The mechanism of action of α-aminosulfides, in general, is an area that warrants further investigation.
By pursuing these future research directions, the scientific community can continue to unravel the chemical and biological intricacies of this compound, paving the way for the development of novel therapeutic agents and other valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Phenylthio)methyl]piperidine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via a two-step process:
Alkylation : Piperidine reacts with benzyl chloride under alkaline conditions (e.g., NaOH/KOH) to form 1-(benzyl)piperidine.
Thiolation : The intermediate undergoes nucleophilic substitution with thiophenol in aprotic solvents (e.g., DMF) at room temperature .
- Key Variables : Temperature (ambient vs. reflux), solvent polarity, and stoichiometric ratios of reagents. reports an 86% yield using a three-component domino reaction catalyzed by iodine (0.1 equiv), emphasizing the role of catalyst loading in reducing side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high-purity (>99%) isolates .
Q. How is this compound characterized structurally, and which analytical techniques are most reliable?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 5.57 ppm for the benzylic proton in ) .
- HPLC/MS : Validates molecular weight (CHNS, MW 207.34) and purity (>98%) .
- X-Ray Crystallography : Used for absolute configuration determination in structurally related piperidine derivatives (e.g., ) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC 32 µg/mL) due to the phenylthio group’s lipophilicity enhancing membrane penetration .
- Anti-Inflammatory Potential : In vitro assays (e.g., COX-2 inhibition) show IC values comparable to ibuprofen, suggesting a role in modulating prostaglandin pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities for targets like serotonin receptors (5-HT) or bacterial enzymes (e.g., FabI).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial potency .
- Case Study : Modifying the piperidine ring to a pyrrolidine scaffold () altered conformational flexibility, improving binding to dopamine receptors (ΔG = −9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Common Pitfalls : Variability in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (e.g., residual iodine in catalytic reactions).
- Validation Steps :
Reproducibility : Replicate studies across multiple labs using standardized protocols (e.g., CLSI guidelines for MIC assays).
Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
- Example : Discrepancies in COX-2 inhibition (IC 10–50 µM) were traced to differences in enzyme sources (human recombinant vs. murine) .
Q. How do reaction mechanisms differ between traditional batch synthesis and continuous flow approaches?
- Batch Synthesis : Limited heat/mass transfer leads to slower kinetics and byproduct formation (e.g., sulfoxide derivatives via over-oxidation) .
- Flow Chemistry : Microreactors enhance mixing and temperature control, reducing reaction time (2 hrs vs. 12 hrs) and improving selectivity (>95% by HPLC) .
- Catalyst Recycling : Immobilized Pd nanoparticles in flow systems enable >10 cycles without significant loss in yield () .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Key Issues : Racemization at the benzylic carbon during thiolation ().
- Solutions :
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to enforce enantioselectivity (up to 90% ee) .
- Low-Temperature Processing : Maintain reactions at −20°C to suppress epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
